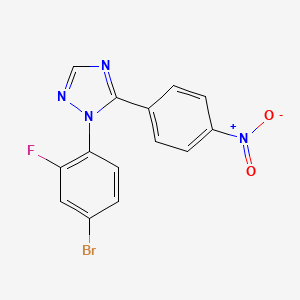
1-(4-Bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluorofenil)-5-(4-nitrofenil)-1,2,4-triazol es un compuesto orgánico sintético que pertenece a la clase de los triazoles. Los triazoles son conocidos por sus diversas aplicaciones en farmacéutica, agricultura y ciencia de materiales debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 1-(4-Bromo-2-fluorofenil)-5-(4-nitrofenil)-1,2,4-triazol típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de triazol: Esto se puede lograr a través de reacciones de ciclización que involucran derivados de hidracina y precursores apropiados.
Introducción de sustituyentes: Los sustituyentes bromo y flúor se introducen a través de reacciones de halogenación, mientras que el grupo nitro se introduce típicamente a través de reacciones de nitración.
Los métodos de producción industrial pueden implicar la optimización de estas reacciones para obtener mayores rendimientos y pureza, a menudo utilizando catalizadores y condiciones de reacción específicas para mejorar la eficiencia.
Análisis De Reacciones Químicas
1-(4-Bromo-2-fluorofenil)-5-(4-nitrofenil)-1,2,4-triazol sufre diversas reacciones químicas, incluyendo:
Reacciones de sustitución: Los grupos bromo y nitro pueden ser sustituidos por otros grupos funcionales utilizando reactivos nucleófilos o electrófilos.
Reacciones de reducción: El grupo nitro puede ser reducido a un grupo amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación para formar diferentes estados de oxidación o introducir grupos funcionales adicionales.
Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes, agentes reductores como el gas hidrógeno y agentes oxidantes como el permanganato de potasio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorofenil)-5-(4-nitrofenil)-1,2,4-triazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su potencial como intermedio farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-Bromo-2-fluorofenil)-5-(4-nitrofenil)-1,2,4-triazol depende de su aplicación específica. En sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, modulando su actividad. Las vías implicadas pueden variar, pero a menudo incluyen la inhibición o activación de procesos bioquímicos específicos.
Comparación Con Compuestos Similares
1-(4-Bromo-2-fluorofenil)-5-(4-nitrofenil)-1,2,4-triazol se puede comparar con otros derivados de triazol, como:
1-(4-Clorofenil)-5-(4-nitrofenil)-1,2,4-triazol: Estructura similar pero con un sustituyente cloro en lugar de bromo.
1-(4-Bromo-2-clorofenil)-5-(4-nitrofenil)-1,2,4-triazol: Contiene sustituyentes bromo y cloro.
1-(4-Bromo-2-fluorofenil)-5-(4-metilfenil)-1,2,4-triazol: Contiene un grupo metilo en lugar de un grupo nitro.
Propiedades
Número CAS |
5474-07-7 |
|---|---|
Fórmula molecular |
C14H8BrFN4O2 |
Peso molecular |
363.14 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluorophenyl)-5-(4-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C14H8BrFN4O2/c15-10-3-6-13(12(16)7-10)19-14(17-8-18-19)9-1-4-11(5-2-9)20(21)22/h1-8H |
Clave InChI |
RUXYDNJZXFAVGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=NN2C3=C(C=C(C=C3)Br)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)

![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
![N-(4-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11639682.png)
